
2-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylic acid is a specialized organic compound characterized by its chromene core and boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated chromene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar principles but with optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products.
Types of Reactions:
Oxidation: The chromene core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like organolithium compounds and Grignard reagents are often used.
Major Products Formed:
Oxidation: Various chromene derivatives with different oxidation states.
Reduction: Borane derivatives and potentially other reduced forms of the compound.
Substitution: Substituted chromene and boronic acid derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The chromene core can interact with various cellular components, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents on the boronic acid group.
Chromenes: Other chromene derivatives with different functional groups.
Boronic Esters: Compounds similar to boronic acids but with esterified groups.
Properties
IUPAC Name |
2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BO6/c1-15(2)16(3,4)23-17(22-15)10-6-5-9-7-11(13(18)19)14(20)21-12(9)8-10/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYLDHSKPCMDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
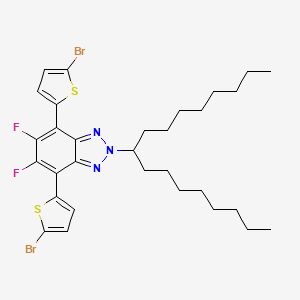
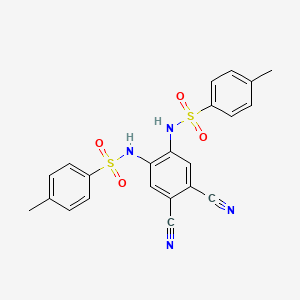
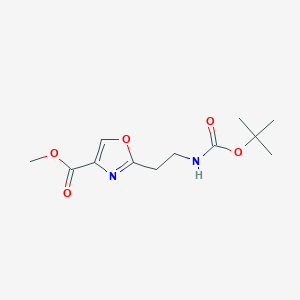
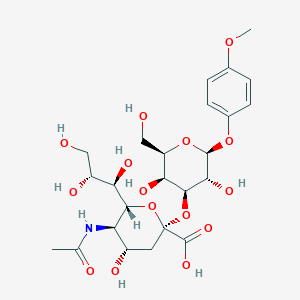
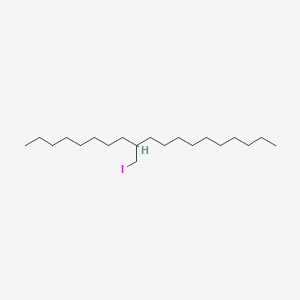
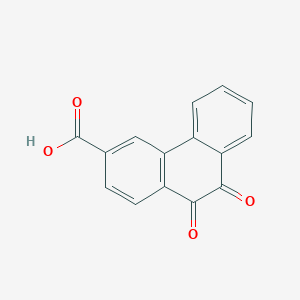
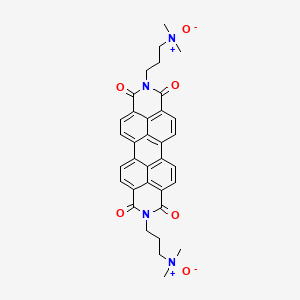
![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)

![11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8222566.png)
![[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol](/img/structure/B8222574.png)
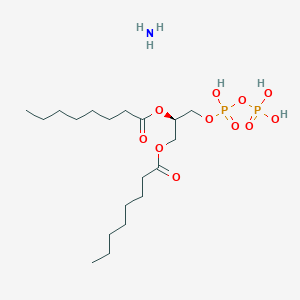
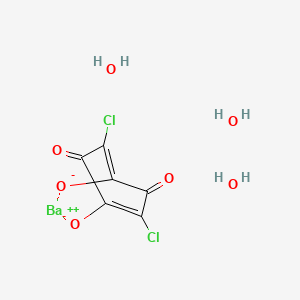
![(R)-N-[(S)-1-(Diphenylphosphino)-3,3-dimethyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222589.png)
